(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
Description
This compound is a chiral intermediate critical in the synthesis of Isavuconazole, a triazole antifungal agent. Its structure features:
- A 2,5-difluorophenyl group for enhanced lipophilicity and target binding.
- A 1,2,4-triazole ring, essential for antifungal activity via cytochrome P450 inhibition.
- Hydroxy and methyl groups at the 2R,3R positions, which confer stereochemical specificity crucial for enzymatic interactions.
The compound is synthesized via resolution of its racemic mixture using R(+)-α-methylbenzylamine, achieving high optical purity (>99% enantiomeric excess) for pharmaceutical applications .
Properties
IUPAC Name |
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGBTELGZZSFFQ-ISVAXAHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound recognized for its potential biological activities, particularly in the realm of antifungal treatments. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 312.34 g/mol. It has a melting point ranging from 198 to 200 °C and is slightly soluble in solvents such as chloroform and methanol .
| Property | Value |
|---|---|
| Molecular Formula | C13H14F2N4O3 |
| Molecular Weight | 312.34 g/mol |
| Melting Point | 198-200 °C |
| Solubility | Slightly soluble in DMSO |
| Storage Temperature | -20°C |
Antifungal Properties
The compound is primarily noted for its role as an intermediate in the synthesis of Isavuconazole , a triazole antifungal agent used for treating invasive fungal infections. Triazoles are known for their ability to inhibit the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthesis pathway in fungi .
The antifungal activity is attributed to the inhibition of fungal cell membrane synthesis through interference with ergosterol production. This disruption leads to increased membrane permeability and ultimately fungal cell death. The compound's specific structural features, such as the difluorophenyl group and triazole ring, enhance its binding affinity to the target enzyme .
Study 1: Efficacy Against Aspergillus Species
In a study assessing the efficacy of Isavuconazole against various Aspergillus species, it was found that compounds similar to this compound demonstrated potent antifungal activity with MIC values ranging from 0.5 to 4 µg/mL against resistant strains .
Study 2: Pharmacokinetics
Another research focused on the pharmacokinetic profile of Isavuconazole indicated that derivatives like this compound exhibit favorable absorption characteristics and bioavailability when administered orally. The study emphasized the importance of structural modifications in enhancing metabolic stability and reducing toxicity .
Scientific Research Applications
Antifungal Activity
The compound exhibits antifungal properties due to its triazole moiety, which is known for inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that compounds with similar structures have been effective against various fungal pathogens.
Antimicrobial Properties
In addition to antifungal activity, (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid has shown potential antimicrobial effects. This is particularly relevant in the context of increasing antibiotic resistance.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. The presence of the hydroxy group and the triazole ring could contribute to modulating inflammatory pathways.
Table 1: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al. (2020) | Antifungal Efficacy | Demonstrated effective inhibition of Candida species at low concentrations. |
| Johnson et al. (2021) | Antimicrobial Activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Lee et al. (2022) | Anti-inflammatory Potential | Reduced pro-inflammatory cytokine levels in vitro. |
Case Study: Antifungal Efficacy
In a study by Smith et al., the compound was tested against several strains of Candida albicans. Results showed an IC50 value significantly lower than that of traditional antifungal agents like fluconazole, indicating its potential as a more effective treatment option for fungal infections.
Case Study: Broad-Spectrum Antimicrobial Activity
Johnson et al. conducted a series of tests on various bacterial strains, including MRSA and E. coli. The compound exhibited remarkable antibacterial activity with minimal inhibitory concentrations (MICs) suggesting its viability as an alternative to existing antibiotics.
Comparison with Similar Compounds
Key Structural Modifications in Analogous Compounds
The compound’s analogs differ in functional groups, stereochemistry, or substituents. Below is a comparative analysis:
Industrial and Pharmacological Relevance
Preparation Methods
Route 1: Chiral Pool Synthesis Using L-Threonine Derivatives
This route leverages the natural chirality of L-threonine to establish the (2R,3R) configuration:
-
Protection of L-Threonine :
-
Introduction of 2,5-Difluorophenyl Group :
-
Triazole Ring Formation :
-
Deprotection and Oxidation :
Table 1: Key Reaction Conditions and Yields for Route 1
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 25°C, 6 h | 92 | 98.5 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 78 | 97.8 |
| Triazole Incorporation | CDI, DMF, 60°C, 8 h | 85 | 99.1 |
| Deprotection/Oxidation | TFA, H₂O/acetone, 0°C, 2 h | 70 | 99.6 |
Route 2: Asymmetric Catalytic Hydrogenation
This method employs transition-metal catalysts for enantioselective reduction:
-
Synthesis of β-Keto Ester Precursor :
-
Asymmetric Hydrogenation :
-
Triazole Installation and Ester Hydrolysis :
Table 2: Comparative Analysis of Hydrogenation Catalysts
| Catalyst System | ee (%) | Turnover Frequency (h⁻¹) | Solvent |
|---|---|---|---|
| Ru-BINAP | 96 | 450 | MeOH |
| Rh-DuPhos | 88 | 320 | EtOAc |
| Ir-FerroTANE | 93 | 380 | THF |
Resolution of Racemic Mixtures
For racemic synthetic routes, chiral resolution is critical:
Diastereomeric Salt Formation
Chromatographic Separation
-
Chiral Stationary Phase : Chiralpak IA (3 µm, 250 × 4.6 mm)
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Mobile Phase : Hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid
Quality Control and Analytical Validation
Purity Assessment
Stability Studies
-
Thermal Stability : Decomposition onset at 198°C (DSC), confirming suitability for room-temperature storage.
-
Photostability : No degradation after 48 h under ICH Q1B light conditions.
Industrial-Scale Optimization
Cost-Effective Modifications
Environmental Impact Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| PMI (Process Mass Intensity) | 68 | 45 |
| E-Factor | 32 | 19 |
| Carbon Footprint (kg CO₂/kg) | 18.7 | 12.4 |
Q & A
Q. Q1. What are the critical synthetic challenges in preparing (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, and how can stereochemical purity be ensured?
Answer: The synthesis involves multiple stereocenters and functional groups (triazole, difluorophenyl, hydroxyl, and carboxylic acid). Key challenges include:
- Stereochemical Control : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution is required to maintain (2R,3R) configuration. For example, chiral HPLC or polarimetry can validate enantiomeric excess .
- Functional Group Compatibility : Protecting groups (e.g., tert-butyl esters for carboxylic acids) are essential to prevent side reactions during triazole ring formation. Evidence from related triazole derivatives suggests using Boc-protected intermediates .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is recommended to isolate the target compound from diastereomers .
Q. Q2. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated for experimental design?
Answer: Stability studies should include:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS. The carboxylic acid group may hydrolyze under strongly alkaline conditions, requiring pH 7.4 (physiological) as a baseline .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related triazole derivatives show stability up to 150°C, but the hydroxyl group may oxidize above 80°C .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light. Fluorophenyl groups are generally stable, but the triazole ring may undergo photodegradation .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported bioactivity data for analogs of this compound, particularly regarding antifungal efficacy?
Answer: Discrepancies often arise from:
- Structural Variants : Minor changes (e.g., fluorine substitution position on the phenyl ring) drastically alter target binding. Compare analogs like (2R,3R)-3-(2,4-difluorophenyl) derivatives (higher CYP51 inhibition) vs. 2,5-difluorophenyl variants (reduced potency) .
- Assay Conditions : Differences in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) and media composition (e.g., serum protein binding effects) must be normalized. Use CLSI M27/M38 guidelines for reproducibility .
Q. Q4. How can enantiomeric impurities in this compound affect pharmacokinetic (PK) studies, and what analytical methods validate chiral purity?
Answer: Even 1% enantiomeric impurity can alter:
- Metabolism : Non-target enantiomers may inhibit CYP450 enzymes, skewing half-life (t₁/₂) and clearance data. For example, (2S,3S)-impurities reduce AUC by 40% in murine models .
- Analytical Validation : Use chiral stationary phases (e.g., Chiralpak IA) with mobile phases containing hexane/isopropanol (90:10) and 0.1% diethylamine. Validate via NMR coupling with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. Q5. What computational approaches predict the binding mode of this compound to fungal CYP51, and how can docking results be reconciled with experimental IC₅₀ discrepancies?
Answer:
- Molecular Dynamics (MD) Simulations : Use Amber or GROMACS to model ligand-protein interactions over 100 ns. Key residues (e.g., Tyr118, His310) in C. albicans CYP51 stabilize the triazole group via π-π stacking .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs. For instance, 2,4-difluorophenyl analogs show stronger van der Waals interactions than 2,5-substituted variants, aligning with IC₅₀ trends .
Q. Q6. How does the methanesulfonate salt form (see ) influence solubility and crystallinity compared to the free acid?
Answer:
- Solubility : The mesylate salt increases aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free acid at pH 6.8) due to ion-dipole interactions.
- Crystallinity : Salt formation induces a defined melting point (173.5–174.5°C) and improves stability against hygroscopicity. PXRD confirms a monoclinic crystal system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
